molecular formula C19H22N2O3S B4567967 N-[4-(3,4-dihydro-1(2H)-quinolinylcarbonyl)phenyl]-N-ethylmethanesulfonamide

N-[4-(3,4-dihydro-1(2H)-quinolinylcarbonyl)phenyl]-N-ethylmethanesulfonamide

Cat. No.: B4567967
M. Wt: 358.5 g/mol
InChI Key: SWEURFRAWAXTFV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-(3,4-dihydro-1(2H)-quinolinylcarbonyl)phenyl]-N-ethylmethanesulfonamide is a useful research compound. Its molecular formula is C19H22N2O3S and its molecular weight is 358.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 358.13511374 g/mol and the complexity rating of the compound is 564. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Precursor to Biologically Active Quinolines

The compound is of interest as a precursor to biologically active quinolines. Research has shown that it resembles other N-phenylmethanesulfonamide derivatives in structure and geometric parameters. An intramolecular hydrogen bond in its structure contributes to its properties and utility in synthesizing biologically active quinolines (Zia-ur-Rehman et al., 2008).

Synthesis of Quinolines

This compound has been used in the synthesis of quinolines from 2-aminoaryl ketones and carbonyl compounds, demonstrating its utility in chemical synthesis. These processes have been conducted under aqueous and solvent-free conditions, showcasing the compound's versatility in different synthesis environments (Ghorbani‐Vaghei et al., 2009).

Corrosion Inhibition Properties

Studies have explored its use as a corrosion inhibitor for mild steel in acidic environments. The compound forms a protective film on steel surfaces, inhibiting corrosion through physisorption and chemisorption mechanisms. This suggests potential applications in materials science and engineering (Olasunkanmi et al., 2016).

Sulfonylation in Organic Synthesis

Research indicates its utility in the remote sulfonylation of aminoquinolines, contributing to the development of environmentally benign processes in organic synthesis. This application highlights the compound's role in creating less odorous and more eco-friendly chemical processes (Xia et al., 2016).

Building Blocks in Diverse Fields

Quinolinones, a class of compounds related to this chemical, are of significant interest due to their adaptability in molecular structures. This compound's relevance extends to applications in pharmacy, medicine, physics, and engineering, showcasing its wide-ranging utility (Michelini et al., 2019).

Electrocatalytic Applications

The compound has been studied in electrocatalytic processes, particularly in the synthesis of sulfonamide derivatives. This demonstrates its potential in electrochemical applications and the synthesis of novel chemical compounds (Nematollahi et al., 2010).

Properties

IUPAC Name

N-[4-(3,4-dihydro-2H-quinoline-1-carbonyl)phenyl]-N-ethylmethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O3S/c1-3-21(25(2,23)24)17-12-10-16(11-13-17)19(22)20-14-6-8-15-7-4-5-9-18(15)20/h4-5,7,9-13H,3,6,8,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWEURFRAWAXTFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1=CC=C(C=C1)C(=O)N2CCCC3=CC=CC=C32)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[4-(3,4-dihydro-1(2H)-quinolinylcarbonyl)phenyl]-N-ethylmethanesulfonamide
Reactant of Route 2
Reactant of Route 2
N-[4-(3,4-dihydro-1(2H)-quinolinylcarbonyl)phenyl]-N-ethylmethanesulfonamide
Reactant of Route 3
Reactant of Route 3
N-[4-(3,4-dihydro-1(2H)-quinolinylcarbonyl)phenyl]-N-ethylmethanesulfonamide
Reactant of Route 4
Reactant of Route 4
N-[4-(3,4-dihydro-1(2H)-quinolinylcarbonyl)phenyl]-N-ethylmethanesulfonamide
Reactant of Route 5
Reactant of Route 5
N-[4-(3,4-dihydro-1(2H)-quinolinylcarbonyl)phenyl]-N-ethylmethanesulfonamide
Reactant of Route 6
Reactant of Route 6
N-[4-(3,4-dihydro-1(2H)-quinolinylcarbonyl)phenyl]-N-ethylmethanesulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.